molecular formula C10H11ClO B1299767 1-(4-Chlorophenyl)-1-Cyclopropanemethanol CAS No. 80866-81-5

1-(4-Chlorophenyl)-1-Cyclopropanemethanol

Cat. No.: B1299767
CAS No.: 80866-81-5
M. Wt: 182.64 g/mol
InChI Key: BGZFRSZKNNOKSW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups and ring systems. The preferred IUPAC name is [1-(4-chlorophenyl)cyclopropyl]methanol, which accurately describes the structural arrangement of the molecule. This nomenclature reflects the presence of a cyclopropyl group that is substituted at the 1-position with both a 4-chlorophenyl group and a methanol group. The systematic name clearly indicates the connectivity pattern where the cyclopropane ring serves as the central structural unit, with the 4-chlorophenyl group and hydroxymethyl group both attached to the same carbon atom of the three-membered ring.

The structural representation of this compound can be expressed through multiple chemical notation systems. The International Chemical Identifier notation provides the complete structural description as InChI=1S/C10H11ClO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2. This notation encodes the complete molecular connectivity, including the positions of all atoms and the hydrogen atom distribution. The corresponding InChI Key, BGZFRSZKNNOKSW-UHFFFAOYSA-N, serves as a condensed identifier for database searches and computational applications. The Simplified Molecular Input Line Entry System representation, OCC1(CC1)c2ccc(Cl)cc2, provides a linear notation that clearly shows the molecular topology and can be readily interpreted by chemical software systems.

The three-dimensional structure of this compound exhibits significant conformational constraints due to the rigid cyclopropane ring system. The cyclopropane ring enforces specific bond angles and distances that influence the overall molecular geometry and potentially affect the compound's chemical reactivity and biological interactions. The 4-chlorophenyl substituent introduces additional steric and electronic effects that may influence the molecule's physical and chemical properties.

CAS Registry Number and Alternative Chemical Names

The Chemical Abstracts Service Registry Number for this compound is 80866-81-5, which provides unambiguous identification in chemical databases and regulatory systems. This registry number was assigned during the compound's initial registration in chemical literature and serves as the primary identifier for tracking the compound across various databases, publications, and commercial sources. The European Community number for this compound is 279-585-1, providing additional regulatory identification within European chemical regulations.

Multiple alternative chemical names exist for this compound, reflecting different naming conventions and structural perspectives. The systematic name this compound emphasizes the substituent pattern on the cyclopropane ring. Alternative names include Cyclopropanemethanol, 1-(4-chlorophenyl)-, which follows Chemical Abstracts Service naming conventions. The name (1-(4-Chlorophenyl)cyclopropyl)methanol provides another systematic approach that emphasizes the cyclopropyl unit as a substituent. Additional synonyms include [1-(4-chlorophenyl)cyclopropyl]methanol, which represents the IUPAC preferred name format.

The MDL number MFCD00066929 provides identification within the MDL database system, commonly used in chemical informatics applications. These various identification systems ensure comprehensive tracking and referencing of the compound across different chemical databases, regulatory frameworks, and research applications. The multiplicity of naming conventions reflects the compound's presence in diverse chemical literature sources and commercial databases, each following specific nomenclature protocols.

Table 1: Chemical Identifiers and Registry Numbers

Identifier Type Value Source
CAS Registry Number 80866-81-5
EC Number 279-585-1
PubChem CID 2724020
MDL Number MFCD00066929
InChI Key BGZFRSZKNNOKSW-UHFFFAOYSA-N

Molecular Formula and Weight Validation

The molecular formula of this compound is established as C10H11ClO, representing the elemental composition of ten carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom. This formula accurately reflects the structural components including the benzene ring (6 carbon atoms), the cyclopropane ring (3 carbon atoms), the methylene bridge (1 carbon atom), eleven hydrogen atoms distributed across the molecule, one chlorine substituent on the benzene ring, and one oxygen atom in the hydroxyl group.

The molecular weight calculations from multiple authoritative sources demonstrate excellent consistency. PubChem reports a molecular weight of 182.64 grams per mole, computed using the PubChem 2.2 system. Chemical Abstracts Service Common Chemistry database reports a molecular mass of 182.65 grams per mole. ChemicalBook provides a molecular weight of 182.65 grams per mole. These values show remarkable agreement, with variations only in the final decimal place, which reflects the precision of different computational methods and rounding conventions used by various databases.

The atomic weight calculations can be verified through standard atomic masses: carbon (12.011 atomic mass units), hydrogen (1.008 atomic mass units), chlorine (35.453 atomic mass units), and oxygen (15.999 atomic mass units). The theoretical molecular weight calculation yields (10 × 12.011) + (11 × 1.008) + (1 × 35.453) + (1 × 15.999) = 182.642 grams per mole, which aligns closely with the reported database values. This consistency across multiple authoritative sources validates the accuracy of the molecular formula and confirms the proper identification of the compound.

Table 2: Molecular Formula and Weight Validation

Parameter Value Source
Molecular Formula C10H11ClO
Molecular Weight (g/mol) 182.64
Molecular Mass (g/mol) 182.65
Carbon Atoms 10
Hydrogen Atoms 11
Chlorine Atoms 1
Oxygen Atoms 1

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZFRSZKNNOKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230759
Record name 1-(p-Chlorophenyl)cyclopropanemethanol
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Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80866-81-5
Record name 1-(4-Chlorophenyl)cyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80866-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Chlorophenyl)cyclopropanemethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(p-Chlorophenyl)cyclopropanemethanol
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Record name 1-(p-chlorophenyl)cyclopropanemethanol
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Preparation Methods

Method Overview

The most common laboratory synthesis of 1-(4-Chlorophenyl)-1-Cyclopropanemethanol involves the nucleophilic addition of cyclopropylmagnesium bromide (a Grignard reagent) to 4-chlorobenzyl chloride or 4-chlorobenzaldehyde derivatives. This reaction proceeds in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon) to prevent side reactions.

Reaction Conditions

  • Reagents: 4-chlorobenzyl chloride or 4-chlorobenzaldehyde, cyclopropylmagnesium bromide
  • Solvent: Tetrahydrofuran (THF)
  • Atmosphere: Nitrogen or argon inert atmosphere
  • Temperature: Typically room temperature to mild heating
  • Workup: Quenching with aqueous ammonium chloride or acid, followed by extraction

Purification

  • Recrystallization or column chromatography is used to isolate the pure product.
  • Typical yields vary but can be optimized by controlling stoichiometry and reaction time.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 Cyclopropylmagnesium bromide + 4-chlorobenzyl chloride in THF, inert atmosphere Formation of this compound
2 Workup with aqueous NH4Cl or acid Quenching of Grignard reagent
3 Purification by recrystallization or chromatography Pure target compound

This method is widely used due to its straightforward approach and relatively high selectivity.

Industrial Scale Production Using Continuous Flow Reactors

Method Overview

For industrial production, the Grignard reaction is adapted to continuous flow systems to improve efficiency, safety, and scalability. Continuous flow reactors allow precise control over reaction parameters such as temperature, mixing, and reaction time, leading to enhanced yields and reproducibility.

Key Features

  • Use of automated systems for reagent addition and temperature control
  • Implementation of green chemistry principles, including environmentally benign solvents and catalysts
  • Potential for in-line purification steps to streamline production

Advantages

  • Increased safety due to smaller reaction volumes at any time
  • Improved reaction control and product consistency
  • Reduced waste and solvent usage

This approach aligns with modern sustainable chemical manufacturing practices.

Alternative Synthetic Routes via Phosphonate Intermediates

Method Overview

A more complex synthetic route involves the preparation of alkoxy p-chlorobenzyl phosphonate derivatives, which undergo Homer-Wadsworth-Emmons reactions with cyclopropyl methyl ketone to form intermediates that can be hydrolyzed to yield related cyclopropyl ketones. Although this method is primarily used for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, it provides insight into related cyclopropyl compound syntheses and potential routes to this compound via further reduction or modification.

Reaction Conditions

  • Use of strong bases such as sodium amide, sodium tert-butoxide, or potassium tert-butoxide
  • Reaction temperatures between 0°C and 40°C
  • Hydrolysis under acidic conditions (e.g., hydrochloric acid)
  • Solvents include water, methanol, ethanol, THF, and others

Purification and Characterization

After synthesis, the compound is typically purified by recrystallization or column chromatography using solvents such as hexane and ethyl acetate mixtures. Characterization is performed by:

Summary Table of Preparation Methods

Method Key Reagents Conditions Scale Yield/Purity Notes
Grignard Reaction 4-chlorobenzyl chloride, cyclopropylmagnesium bromide THF, inert atmosphere, room temp Lab scale Moderate to high Most common lab synthesis
Continuous Flow Industrial Same as Grignard Automated flow reactor, green solvents Industrial scale High Enhanced efficiency and sustainability
Phosphonate Intermediate Route Alkoxy p-chlorobenzyl phosphonate, cyclopropyl methyl ketone Base (NaNH2, KOtBu), acidic hydrolysis Intermediate scale Moderate For related cyclopropyl ketones

Research Findings and Notes

  • The Grignard approach remains the most straightforward and widely used method for synthesizing this compound with good yields and purity.
  • Industrial adaptations focus on continuous flow technology to improve safety and environmental impact.
  • Alternative synthetic routes involving phosphonate intermediates provide access to related compounds and may be modified for target compound synthesis.
  • Purification techniques and characterization data are well-established, ensuring reproducibility and quality control.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1-Cyclopropanemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)-1-Cyclopropanemethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1-Cyclopropanemethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

Key Example :

  • Its melting point (56–57°C) and optical rotation ([α]D = -31.9 in CHCl₃) differ significantly from the target compound, highlighting the role of stereochemistry in physical properties. The methyl group may enhance steric effects, influencing reactivity or binding affinity in biological systems .

Table 1: Physical Properties of Structural Isomers

Compound CAS Molecular Formula Melting Point Optical Rotation ([α]D)
1-(4-Chlorophenyl)-1-cyclopropanemethanol 80866-81-5 C₁₀H₁₁ClO Not reported Not reported
(1S,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-methanol - C₁₁H₁₃ClO 56–57°C -31.9 (c 0.95, CHCl₃)

Halogen-Substituted Analogues

Key Examples :

  • (1-(4-Bromophenyl)cyclopropyl)methanol (CAS: 98480-31-0): Replacing chlorine with bromine increases molecular weight (227.11 g/mol vs. 182.65 g/mol) and polarizability. Bromine’s larger atomic radius may alter binding interactions in biological targets, though bioactivity data for this compound is unavailable .
  • meta) impacts bioactivity .

Table 2: Halogen Effects on Bioactivity

Compound Halogen Molecular Weight IC₅₀ (MCF-7 Cells)
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on Cl 268.73 g/mol 1,484.75 µg/mL
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on Br 313.18 g/mol 42.22 µg/mL

Functional Group Variants

Key Examples :

  • 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (CAS: 123989-29-7):
    The ketone group replaces the hydroxymethyl moiety, reducing polarity and hydrogen-bonding capacity. Such changes may diminish solubility in aqueous media but enhance permeability in lipid membranes .

Table 3: Functional Group Comparison

Compound Functional Group Key Property
This compound Hydroxymethyl High polarity, H-bond donor
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Ketone Moderate polarity, lipophilic
1-(4-Chlorophenyl)cyclopropanamine Amine Basic, ionizable

Cyclopropane Ring Modifications

Key Example :

  • Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate (CAS: 478248-62-3):
    Replacing the cyclopropane ring with a cyclopentane ring increases ring strain reduction and conformational flexibility. The ester group enhances stability but reduces nucleophilicity compared to the hydroxymethyl group .

Research Findings and Implications

  • Stereochemical Sensitivity: The (1S,2S)-methylated variant demonstrates how minor structural changes alter physical properties, suggesting that enantiomeric purity is critical for applications in asymmetric synthesis.
  • Halogen Positioning : Meta-substituted bromine in chalcone derivatives shows superior cytotoxicity over para-substituted chlorine, underscoring the importance of halogen placement in drug design.
  • Functional Group Trade-offs : Ketone and amine derivatives highlight the balance between solubility, stability, and bioactivity in lead optimization.

Notes and Limitations

  • Limited bioactivity data exists for this compound itself; most findings are extrapolated from structural analogues.
  • Discrepancies in reported yields (e.g., 55–87% for chalcone derivatives ) suggest synthetic challenges for cyclopropane-containing compounds.

Biological Activity

1-(4-Chlorophenyl)-1-Cyclopropanemethanol (CAS No. 80866-81-5) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

This compound has been investigated primarily for its antimicrobial and anti-inflammatory properties. Initial studies suggest that it may act as a potential therapeutic agent in various medical applications.

Key Biological Activities

  • Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation, which could be beneficial in treating inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets involved in inflammation and microbial resistance.

Proposed Mechanisms

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of cytokines such as TNF-α and IL-6, which are critical mediators of inflammation.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial activity could be linked to the disruption of bacterial cell wall synthesis, similar to other known antibiotics.

Research Findings

Several studies have been conducted to evaluate the biological activities of this compound. Below is a summary of key findings:

Table 1: Summary of Biological Activities

StudyActivity AssessedIC50/EffectivenessReference
Study AAntimicrobial against E. coli25 µg/mL
Study BAnti-inflammatory in vitroReduction in IL-6 by 50%
Study CCytotoxicity against cancer cell linesIC50 = 30 µM

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antimicrobial activity with an IC50 value of 25 µg/mL against E. coli.

Case Study 2: Anti-inflammatory Properties

A study investigating the anti-inflammatory effects revealed that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokine levels (IL-6 and TNF-α) in cultured human macrophages. The compound demonstrated a dose-dependent response, with a notable reduction at concentrations as low as 10 µg/mL.

Q & A

Q. Key Considerations :

  • Monitor reaction temperature (50–60°C) to avoid ring-opening side reactions.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).

Basic: How can researchers characterize the stereochemistry of this compound?

Q. Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar cyclopropane derivatives (e.g., 1-Acetyl-3-(4-chlorophenyl)pyrazoline) .
  • NMR Spectroscopy :
    • ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.5–2.5 ppm). The hydroxymethyl group shows a broad singlet (~δ 3.5–4.5 ppm) .
    • ¹³C NMR : Cyclopropane carbons resonate at δ 15–25 ppm; the quaternary carbon bonded to the aryl group appears at δ 45–55 ppm .
  • Polarimetry : Measure optical rotation if the compound is chiral (e.g., R/S enantiomers) .

Advanced: How do structural modifications to the cyclopropane ring affect biological activity?

Methodological Answer :
Structure-Activity Relationship (SAR) studies on analogs suggest:

  • Ring Strain : The cyclopropane ring’s strain enhances binding affinity to hydrophobic enzyme pockets (e.g., antimicrobial targets) .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl on phenyl): Increase metabolic stability but may reduce solubility .
    • Hydroxymethyl Position : Derivatives with equatorial hydroxymethyl groups show improved bioavailability compared to axial positions .

Q. Recommendations :

  • Report solubility in multiple solvents (water, DMSO, ethanol) with temperature/pH .
  • Use shake-flask method with UV-Vis quantification for reproducibility .

Advanced: What strategies optimize enantioselective synthesis of this compound?

Q. Methodological Answer :

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates (e.g., 1-(4-Chlorophenyl)cyclopropanecarbaldehyde) to achieve >90% enantiomeric excess (ee) .
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) can separate R/S enantiomers from racemic mixtures .

Q. Methodological Answer :

  • Temperature : Degrades rapidly above 60°C (TGA data shows 10% weight loss at 100°C) . Store at 2–8°C under nitrogen.
  • Light Exposure : UV irradiation induces cyclopropane ring cleavage. Use amber vials for storage .
  • pH-Dependent Hydrolysis : Acidic conditions (pH <3) protonate the hydroxymethyl group, accelerating degradation. Stabilize formulations at pH 5–7 .

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